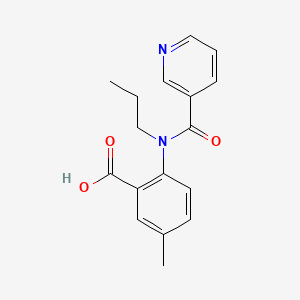

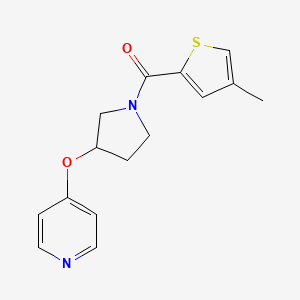

![molecular formula C6H6N4O B2864089 2-甲基-[1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮 CAS No. 1330404-31-3](/img/structure/B2864089.png)

2-甲基-[1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds that have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Synthesis Analysis

The synthesis of triazolopyrimidines involves the use of diethyl aminomethylenemalonates in ethanol in the presence of sodium ethylate . This process leads to the formation of mesoionic 1,2,4-triazolo[4,3-a]pyrimidin-5-ones in high yield . Another method involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .科学研究应用

Anticancer Activity

2-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising results in targeting the epidermal growth factor receptor (EGFR), which plays a critical role in cell survival, growth, differentiation, and tumor formation . The inhibition of EGFR is a significant strategy in cancer therapy, as overexpression of EGFR is observed in various cancers.

Neuroprotective and Anti-neuroinflammatory Agents

Novel hybrids of triazole-pyrimidine have been investigated for their neuroprotective and anti-neuroinflammatory properties. These compounds are potential treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They have shown significant activity in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .

Kinase Inhibition

The triazolo[4,3-a]pyrimidin-3(2H)-one scaffold has been utilized to design kinase inhibitors. These inhibitors are crucial in the treatment of various cancers as they can prevent the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways .

Antimicrobial Activity

Compounds based on the triazolo[4,3-a]pyrimidin-3(2H)-one structure have been reported to possess antimicrobial properties. This includes activity against a range of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Enzyme Inhibition

These compounds have also been explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. Enzyme inhibitors are used to treat various conditions, including glaucoma, myasthenia gravis, and osteoporosis .

Antiviral Agents

The triazolo[4,3-a]pyrimidin-3(2H)-one derivatives have shown potential as antiviral agents. Their ability to inhibit viral replication makes them candidates for the development of treatments against viral infections .

Cardiovascular Therapeutics

Some derivatives of this compound have been identified with cardiovascular therapeutic properties. They may be used in the treatment of cardiovascular disorders due to their action on specific receptors and enzymes related to heart function .

Psychiatric Medication Development

A congener of this compound has been found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine, which is a mechanism of action similar to that of certain antidepressants like Trazodone. This suggests potential applications in the development of psychiatric medications .

作用机制

Target of Action

Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .

Mode of Action

It’s known that egfr inhibitors prevent cancer cell proliferation and spread by targeting specific proteins .

Biochemical Pathways

Egfr inhibitors typically affect pathways related to cell survival, growth, and differentiation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .

Result of Action

Similar compounds have shown significant alteration in cell cycle progression, in addition to apoptosis induction within hct cells .

属性

IUPAC Name |

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-9-6(11)10-4-2-3-7-5(10)8-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUBQHMTVLZQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=CC=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

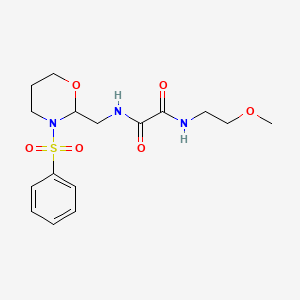

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2864006.png)

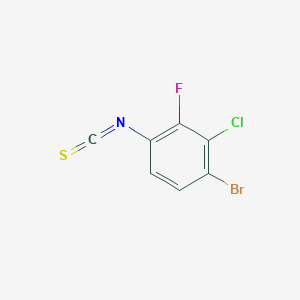

![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)

![2-Amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2864012.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)

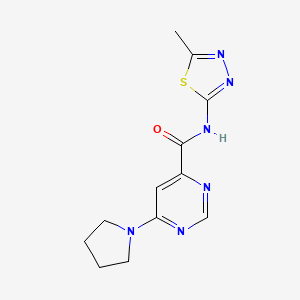

![N-(3,4-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2864023.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)